2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid
Brand Name: Vulcanchem
CAS No.: 1551480-95-5
VCID: VC11482895
InChI: InChI=1S/C10H8F4O3/c1-17-8(9(15)16)5-2-6(10(12,13)14)4-7(11)3-5/h2-4,8H,1H3,(H,15,16)
SMILES:
Molecular Formula: C10H8F4O3
Molecular Weight: 252.16 g/mol

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid

CAS No.: 1551480-95-5

Cat. No.: VC11482895

Molecular Formula: C10H8F4O3

Molecular Weight: 252.16 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid - 1551480-95-5

Specification

CAS No. 1551480-95-5
Molecular Formula C10H8F4O3
Molecular Weight 252.16 g/mol
IUPAC Name 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid
Standard InChI InChI=1S/C10H8F4O3/c1-17-8(9(15)16)5-2-6(10(12,13)14)4-7(11)3-5/h2-4,8H,1H3,(H,15,16)
Standard InChI Key FVCUATYNYXAZGF-UHFFFAOYSA-N
Canonical SMILES COC(C1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s molecular formula, C10H8F4O3\text{C}_{10}\text{H}_8\text{F}_4\text{O}_3, reflects a phenyl ring substituted at the 3-position with fluorine and at the 5-position with a trifluoromethyl group. The acetic acid backbone is further modified by a methoxy group at the α-carbon, creating a sterically hindered tertiary carbon center (Figure 1) . This configuration introduces both electronic and steric effects that influence its reactivity and intermolecular interactions.

Table 1: Structural Descriptors

PropertyValue
Molecular FormulaC10H8F4O3\text{C}_{10}\text{H}_8\text{F}_4\text{O}_3
SMILESCOC(C1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O
InChI KeyFVCUATYNYXAZGF-UHFFFAOYSA-N
Predicted CCS (Ų)153.5–166.0 (varies by adduct)

The trifluoromethyl group (CF3-\text{CF}_3) imposes strong electron-withdrawing effects, polarizing the phenyl ring and enhancing the acidity of the acetic acid moiety (pKa2.53.0\text{p}K_a \approx 2.5–3.0, estimated) . The methoxy group (OCH3-\text{OCH}_3) contributes to stereoelectronic stabilization through resonance, while the fluorine atom directs electrophilic substitution to the para position relative to itself.

Conformational Analysis

X-ray crystallography data for analogous compounds, such as 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, reveal that fluorinated aryl groups adopt planar conformations with bond lengths and angles consistent with strong C–F (1.34A˚\sim 1.34 \, \text{Å}) and C–CF3_3 (1.53A˚\sim 1.53 \, \text{Å}) interactions . The title compound likely exhibits similar geometry, with the methoxy and carboxylic acid groups occupying equatorial positions to minimize steric clash.

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid has been reported, its structure suggests a multistep approach involving:

  • Friedel-Crafts Acylation: Introduction of the trifluoromethyl group via electrophilic substitution on 3-fluorobenzoic acid derivatives .

  • Claisen-Schmidt Condensation: Coupling of a fluorinated acetophenone intermediate with a methoxy-protected glycine equivalent .

  • Reductive Amination/Hydrolysis: Final functionalization to yield the acetic acid moiety, as demonstrated in the synthesis of pyrazole-based antimicrobials .

Table 2: Predicted Reaction Intermediates

StepIntermediateKey Reagents
13-Fluoro-5-(trifluoromethyl)acetophenoneCF3_3I, AlCl3_3
2Methoxy-protected hydrazoneNH2_2NH2_2, MeOH
3α-Methoxy acetic acid derivativeNaBH4_4, H2_2O/H+^+

Reactivity Profile

The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved solubility, while the methoxy group resists nucleophilic attack under basic conditions. The trifluoromethyl substituent enhances stability against metabolic degradation, a trait leveraged in antiviral and anti-inflammatory agents .

Physicochemical and Spectroscopic Properties

Spectral Signatures

  • 1H^1\text{H} NMR: Expected signals include a singlet for the methoxy protons (δ3.3ppm\delta \approx 3.3 \, \text{ppm}), a multiplet for the aromatic protons (δ7.17.5ppm\delta \approx 7.1–7.5 \, \text{ppm}), and a broad peak for the carboxylic acid proton (δ12.1ppm\delta \approx 12.1 \, \text{ppm}) .

  • FTIR: Strong absorptions at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretch), 12501150cm11250–1150 \, \text{cm}^{-1} (C–F stretch), and 1100cm11100 \, \text{cm}^{-1} (C–O–C asymmetric stretch) .

Collision Cross-Section (CCS) Data

Ion mobility spectrometry predicts CCS values ranging from 153.5 Ų ([M-H][\text{M-H}]^-) to 166.0 Ų ([M+Na]+[\text{M+Na}]^+), indicating a compact gas-phase structure with limited conformational flexibility .

Table 3: Predicted CCS by Adduct

Adductm/zCCS (Ų)
[M+H]+^+253.04823159.4
[M+Na]+^+275.03017166.0
[M-H]^-251.03367153.5

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